
Cycloheptanone
Overview
Description
Cycloheptanone is an organic compound with the molecular formula C₇H₁₂O. It belongs to the family of cyclic ketones, characterized by a seven-membered carbon ring with a ketone functional group. This compound is a colorless liquid at room temperature and has a mild, sweet odor reminiscent of camphor .
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing this compound involves the Friedel-Crafts acylation of cycloheptene, followed by dehydrogenation.
Ring Expansion of Cyclohexanone: this compound can also be synthesized via the ring expansion of cyclohexanone.
Industrial Production Methods:
Ketonization of Calcium Suberate: this compound is produced by the cyclization and decarboxylation of suberic acid or suberic acid esters.
Reaction with Sodium Ethoxide and Nitromethane: this compound is also produced by the reaction of cyclohexanone with sodium ethoxide and nitromethane.
Types of Reactions:
Condensation: this compound can participate in condensation reactions, forming various complex organic molecules.
Common Reagents and Conditions:
Reduction: Sodium borohydride, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Condensation: Aldehydes, ketones, and appropriate catalysts.
Major Products:
Reduction: Cycloheptanol.
Oxidation: Pimelic acid.
Condensation: Various complex organic molecules.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)
Cycloheptanone serves as a crucial precursor in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of bencyclane, a spasmolytic agent and vasodilator, which is used to treat circulatory disorders . The oxidative cleavage of this compound can yield pimelic acid, a dicarboxylic acid useful in synthesizing fragrances and polymers .
1.2 Anticancer Research
Recent studies have investigated this compound derivatives for their potential anticancer properties. For instance, compounds derived from this compound have shown cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents . The mechanisms underlying these effects often involve the inhibition of critical pathways associated with cancer cell proliferation and metastasis.
Chemical Synthesis
This compound is utilized as an intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including:
- Formation of Lactones : this compound can undergo reactions to form lactones, which are valuable in synthetic organic chemistry.
- Synthesis of Heterocycles : It serves as a building block for synthesizing complex heterocyclic compounds that exhibit biological activity .
Industrial Applications
3.1 Solvent Properties
Due to its solvent properties, this compound is employed in various industrial applications, including:
- Adhesives and Coatings : It acts as a solvent and additive in adhesives and coatings, enhancing their performance characteristics.
- Nylon Production : this compound derivatives play a role in producing nylon through the synthesis of caprolactam .
3.2 Agrochemicals
this compound is also investigated for its potential use in agrochemicals, particularly in developing herbicides and pesticides due to its reactivity and ability to form various derivatives .
Biological Activities
Research has revealed that this compound exhibits several biological activities:
- Antimicrobial Properties : Some derivatives have shown significant antimicrobial effects against various pathogens.
- Cytotoxicity Against Cancer Cells : Studies indicate that certain this compound derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Case Study 1: Anticancer Activity
A study explored the synthesis of novel this compound derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that specific modifications to the this compound structure enhanced its anticancer activity significantly compared to unmodified compounds .
Case Study 2: Synthesis of Bencyclane
Research detailed the synthetic pathway from this compound to bencyclane, showcasing the efficiency of this route in producing pharmaceutical-grade materials. The study highlighted the importance of optimizing reaction conditions to maximize yield and purity .
Mechanism of Action
Cycloheptanone exerts its effects primarily through its reactivity as a ketone. The ketone functional group can participate in various chemical reactions, including reduction, oxidation, and condensation, making it a versatile building block in organic synthesis . In biological systems, its reduction to cycloheptanol by specific microorganisms highlights its role in stereospecific enzymatic reactions .
Comparison with Similar Compounds
Cyclohexanone: A six-membered cyclic ketone with similar reactivity but a smaller ring size.
Cyclooctanone: An eight-membered cyclic ketone with similar reactivity but a larger ring size.
Tropinone: A seven-membered cyclic ketone with a nitrogen atom in the ring, used in the synthesis of tropane alkaloids.
Uniqueness of Cycloheptanone: this compound’s seven-membered ring structure provides a unique balance between ring strain and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, coupled with its applications in various fields, highlights its significance compared to other cyclic ketones .
Biological Activity
Cycloheptanone, a cyclic ketone with the molecular formula C₇H₁₄O, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of the biological activities associated with this compound, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a seven-membered carbon ring with a ketone functional group. Its structure can be represented as follows:
This compound is known for its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties against various pathogens. Research indicates that this compound derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study evaluating the antimicrobial effects of this compound derivatives, several compounds demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods. The results are summarized in Table 1.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound A | 32 | Staphylococcus aureus |
This compound B | 64 | Escherichia coli |
This compound C | 16 | Bacillus subtilis |
These findings suggest that this compound derivatives could serve as potential candidates for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Anticancer Activity
Recent studies have also explored the anticancer properties of this compound. Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Growth
A notable study investigated the effects of this compound on prostate cancer cells. The results indicated that this compound significantly reduced cell viability in castration-resistant prostate cancer (CRPC) cell lines, as shown in Table 2.
Treatment | Cell Viability (%) | Cell Line |
---|---|---|
Control | 100 | PC3 |
This compound (50 µM) | 45 | PC3 |
This compound (100 µM) | 30 | PC3 |
The study concluded that this compound induces cytotoxic effects through mechanisms involving apoptosis and cell cycle arrest.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Studies have indicated that this compound can modulate oxidative stress pathways and enhance neuronal survival under stress conditions. It has been shown to reduce levels of reactive oxygen species (ROS) in neuronal cells, thereby protecting against oxidative damage.
Q & A
Basic Research Questions
Q. What are the best practices for handling and storing cycloheptanone in laboratory settings to minimize flammability risks?
this compound is classified as a flammable liquid (UN1993) with a flash point of 55°C. To mitigate risks:
- Store in cool, well-ventilated areas away from ignition sources (e.g., sparks, open flames).
- Use grounded containers and anti-static equipment to prevent electrostatic discharge.
- Employ local exhaust ventilation during handling and ensure PPE (gloves, goggles, flame-resistant clothing) is worn .
Q. What key physicochemical properties of this compound are critical for experimental design?
Critical properties include:
- Boiling point : 179–180°C (relevant for distillation/purification).
- Flammability : Class 3 flammable liquid with explosive vapor-air mixtures.
- Stability : Avoid strong oxidizers and high temperatures to prevent decomposition into toxic gases. Experimental protocols must account for these properties to ensure safety and reproducibility .
Advanced Research Questions
Q. How does this compound participate in multi-component reactions for heterocyclic compound synthesis?
this compound acts as a ketone donor in reactions with amines and aldehydes. For example, in a three-component reaction with 6-amino-1,3-dimethyluracil and aromatic aldehydes, it forms hexahydrocyclohepta[5,6]pyrido[2,3-d]pyrimidine derivatives. Key steps include:
- Mechanism : Knoevenagel condensation followed by cyclization.
- Characterization : Structural confirmation via H/C NMR and X-ray crystallography .
Q. What analytical challenges arise in distinguishing this compound from structurally similar compounds, and how can they be addressed?
this compound (CHO) shares the same molecular formula as 2-heptenal but differs in functional groups (ketone vs. aldehyde). Differentiation methods include:
- Proton Transfer Reaction-Mass Spectrometry (PTR-MS) : Using NO reagent ions to exploit distinct reaction pathways (e.g., ketones undergo hydride abstraction, aldehydes form adducts).
- Chromatographic separation : Coupling fastGC with PTR-MS for precise identification .
Q. How can researchers address contradictions in toxicological data for this compound during risk assessment?
Existing safety data sheets (SDS) lack comprehensive toxicological profiles (e.g., acute toxicity, carcinogenicity). To resolve gaps:
- In vitro assays : Use cell-based models to assess cytotoxicity and mutagenicity.
- Computational modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity endpoints.
- Literature synthesis : Cross-reference fragmented data from regulatory databases (e.g., RTECS, NITE) .
Methodological and Data Analysis Questions
Q. What experimental frameworks are recommended for studying this compound’s reactivity under varying conditions?
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) using factorial designs.
- Kinetic studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify intermediates.
- Safety protocols : Implement explosion-proof equipment for high-temperature/pressure conditions .
Q. How should researchers analyze inconsistent data in this compound-related studies (e.g., conflicting reaction yields or spectral interpretations)?
- Systematic review : Aggregate data from peer-reviewed studies to identify trends or outliers.
- Meta-analysis : Statistically evaluate variables (e.g., solvent polarity, catalyst type) affecting reaction outcomes.
- Error analysis : Quantify uncertainties in instrumentation (e.g., NMR signal noise, GC retention time drift) .
Q. Regulatory and Safety Compliance
Q. What regulatory standards govern the transport and disposal of this compound in academic research?
- Transport : Classified under UN1993 (flammable liquid), requiring adherence to IATA/IMDG/ADR regulations.
- Disposal : Neutralize waste via approved facilities (e.g., incineration with scrubbing systems for VOC abatement).
- Documentation : Maintain SDS revisions aligned with JIS Z 7253:2019 and local laws (e.g., Japan’s Poisonous and Deleterious Substances Control Law) .
Properties
IUPAC Name |
cycloheptanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZZMOTZOONQIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060113 | |
Record name | Cycloheptanone | |
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Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a peppermint odor; [Hawley] | |
Record name | Cycloheptanone | |
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Boiling Point |
178.5-179.5 @ 760 MM HG | |
Record name | CYCLOHEPTANONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2819 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN ETHER, VERY SOL IN ALCOHOL | |
Record name | CYCLOHEPTANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Density |
0.9508 @ 20 °C/4 °C | |
Record name | CYCLOHEPTANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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CAS No. |
502-42-1 | |
Record name | Cycloheptanone | |
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Record name | Cycloheptanone | |
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Record name | CYCLOHEPTANONE | |
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Record name | Cycloheptanone | |
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Record name | CYCLOHEPTANONE | |
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Synthesis routes and methods
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